3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Solubility Bioavailability Salt Form Selection

Procure 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS 172733-79-8) for your GPCR and metabolic disease research programs. This rigid spirocyclic scaffold is the validated pharmacophore for developing NPY5 receptor modulators with demonstrated subnanomolar antagonist potency, as claimed in patents for obesity and diabetes therapies. The hydrochloride salt form significantly enhances aqueous solubility compared to the free base (CAS 37663-46-0), enabling reliable in vivo dosing without confounding co-solvents. Its conformationally constrained architecture also delivers high-affinity sigma receptor binding, making it a strategic building block for fluorescent probe development targeting sigma-2 receptors in cancer and Alzheimer's research. Ensure you are using the authentic spiro framework—non-spiro or flexible benzylpiperidine analogs cannot replicate the receptor selectivity profiles. Standard commercial purity: ≥95%. Batch-specific NMR, HPLC, and GC documentation available.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
CAS No. 172733-79-8
Cat. No. B141614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride
CAS172733-79-8
Synonyms3-Oxo-1,3-dihydrospiro[isobenzofuran-1,4’-piperidine] Hydrochloride; 
Molecular FormulaC12H14ClNO2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CNCCC12C3=CC=CC=C3C(=O)O2.Cl
InChIInChI=1S/C12H13NO2.ClH/c14-11-9-3-1-2-4-10(9)12(15-11)5-7-13-8-6-12;/h1-4,13H,5-8H2;1H
InChIKeyJDUFOCPANLQXPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride (172733-79-8): Procurement Overview for Research Applications


3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (CAS 172733-79-8) is a spirocyclic small molecule with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol . This compound belongs to the spiro[isobenzofuran-1,4'-piperidine] class, characterized by a rigid spiro junction that connects an isobenzofuran-3-one moiety with a piperidine ring in a conformationally constrained architecture [1]. The hydrochloride salt form of the free base (CAS 37663-46-0) is specifically engineered to enhance aqueous solubility while preserving receptor-binding competence . The compound features a polar surface area (PSA) of approximately 46 Ų and a LogD7.4 of approximately 1.2 (based on free base data), indicating moderate lipophilicity suitable for membrane penetration . Standard commercial purity specifications are ≥95%, with vendors offering batch-specific analytical documentation including NMR, HPLC, and GC . The compound is primarily utilized as a key intermediate or building block in medicinal chemistry programs targeting GPCR modulation (particularly NPY5 and sigma receptors) and 11β-HSD1 inhibition [2].

Why Generic Substitution of 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride (172733-79-8) with In-Class Analogs Fails


Substitution of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride with structurally related compounds introduces quantifiable and functionally consequential differences. First, the hydrochloride salt form confers measurable aqueous solubility enhancement relative to the free base (CAS 37663-46-0), a property essential for in vivo pharmacological studies and formulation development . Second, the rigid spirocyclic junction between the isobenzofuranone and piperidine rings imposes conformational restriction that cannot be replicated by non-spiro piperidine analogs or flexible benzylpiperidines [1]. This conformational constraint directly impacts receptor selectivity profiles; derivatives of this scaffold have demonstrated subnanomolar to low nanomolar affinity at NPY5 and sigma receptors, whereas non-spiro analogs frequently exhibit reduced potency or altered selectivity [2]. Third, the 3-oxo-isobenzofuran moiety provides a specific hydrogen bond acceptor and dipole orientation that influences target binding and metabolic stability in ways not shared by analogs lacking the lactone carbonyl [3]. Fourth, the spiro[isobenzofuran-1,4'-piperidine] scaffold represents a patented pharmacophore for NPY5 receptor modulation, meaning that certain research applications targeting this receptor class require the authentic spiro framework rather than generic piperidine-containing alternatives [4]. These physicochemical and pharmacological distinctions preclude simple interchangeability.

Quantitative Comparative Evidence for 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride (172733-79-8) in Scientific Selection


Aqueous Solubility Enhancement: Hydrochloride Salt Versus Free Base for In Vivo Applicability

The hydrochloride salt form (CAS 172733-79-8) provides enhanced aqueous solubility compared to the free base form 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CAS 37663-46-0), which is classified as poorly soluble [1]. Vendor technical documentation explicitly notes that the hydrochloride salt 'enhances solubility while maintaining receptor affinity,' facilitating in vivo studies that would be technically challenging with the free base . This salt selection represents a critical formulation decision point for pharmacological evaluation.

Solubility Bioavailability Salt Form Selection

NPY5 Receptor Antagonist Potency: Scaffold-Derived Derivatives Demonstrate Low Nanomolar to Subnanomolar IC50

Derivatives constructed from the 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one scaffold exhibit potent antagonist activity at the human NPY Y5 receptor. One representative derivative, 1'-(5-chloro-1H-benzo[d]imidazol-2-yl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one (CHEMBL508271), demonstrated IC50 values of 1.20 nM and 6.60 nM in antagonist activity and binding affinity assays, respectively, against human NPY Y5 receptor transfected in mouse LMtk cells [1]. The patent literature covering this scaffold (US20030036652 / WO0248152A2) establishes that substituted spiro[isobenzofuran-1,4'-piperidin]-3-ones are capable of modulating NPY5 receptor activity and are claimed for therapeutic applications in obesity, eating disorders, and metabolic conditions [2].

NPY5 receptor Obesity Metabolic disorders

Sigma Receptor Affinity: Spiro Scaffold Enables Subnanomolar σ2 Ligands and Fluorescent Probe Development

Compounds based on the 3H-spiro[isobenzofuran-1,4'-piperidine] scaffold have been developed as high-affinity sigma receptor ligands. Research by Abate et al. (2023) in the Journal of Medicinal Chemistry demonstrated that indole derivatives bearing the N-butyl-3H-spiro[isobenzofuran-1,4'-piperidine] portion exhibited nanomolar-affinity binding to sigma receptors, enabling the creation of fluorescent probes spanning green to red to near-infrared emission wavelengths [1]. Related spiro[isobenzofuran-1,4'-piperidines], such as those related to Lu 28-179, show selective affinity for the sigma-2 receptor in the subnanomolar range . The rigid spirocyclic architecture is essential for achieving this binding profile, as it orients the pharmacophoric elements in a constrained geometry favorable for sigma receptor recognition.

Sigma receptor Fluorescent probes Cancer diagnostics

Analytical Characterization and Batch-to-Batch Consistency: Verified Purity Specifications with QC Documentation

Commercial sourcing of 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride (172733-79-8) is supported by standardized analytical specifications and batch-specific quality control documentation. Vendors including AKSci, Bidepharm, and Coolpharm provide minimum purity specifications of 95% [1]. Bidepharm explicitly offers batch-specific analytical reports including NMR, HPLC, and GC . This level of analytical transparency exceeds what is typically available for custom-synthesized or lesser-characterized spiro compounds, ensuring that procurement of this specific CAS-registered compound delivers verified identity and purity suitable for reproducible research.

Analytical chemistry Quality control Reproducibility

Optimal Research Applications for 3H-Spiro[isobenzofuran-1,4'-piperidin]-3-one Hydrochloride (172733-79-8) Based on Quantitative Evidence


In Vivo Pharmacological Studies Requiring Aqueous Formulation Compatibility

This hydrochloride salt form is optimally suited for in vivo pharmacological studies where aqueous solubility is a prerequisite for reliable dosing and systemic exposure. The enhanced solubility relative to the free base (1.04 mg/mL) enables formulation in aqueous vehicles without co-solvents that might confound pharmacokinetic or behavioral readouts [1]. The moderate LogD7.4 of approximately 1.2 (free base) and PSA of 46 Ų further support membrane permeability while maintaining sufficient aqueous compatibility .

NPY5 Receptor Antagonist Development and Metabolic Disorder Research

This compound serves as a validated starting scaffold for synthesizing NPY5 receptor modulators with demonstrated low nanomolar to subnanomolar antagonist potency in human receptor assays [2]. The patent literature (US20030036652 / WO0248152A2) explicitly claims substituted derivatives of this scaffold for treating obesity, eating disorders, diabetes, and cardiovascular conditions, establishing a clear intellectual property and therapeutic rationale for procurement in metabolic disease research programs [3].

Sigma Receptor Probe Development for Cancer and Neurodegenerative Disease Imaging

The conformationally constrained spiro[isobenzofuran-1,4'-piperidine] architecture enables high-affinity sigma receptor binding that has been exploited for fluorescent probe development. Researchers have functionalized derivatives bearing this scaffold with fluorescent tags spanning green to near-infrared emission while retaining nanomolar receptor affinity, making this compound a strategic building block for developing imaging agents targeting sigma-2 receptors in cancer and Alzheimer's disease research [4].

11β-HSD1 Inhibitor Design and Steroid Metabolism Research

This spirocyclic amide compound is utilized as a modulator scaffold for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and glucocorticoid-related disorders . The unique spiro structure provides a rigid framework for exploring structure-activity relationships in 11β-HSD1 inhibition, offering a defined chemical starting point distinct from non-spiro lactam or piperidine alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.